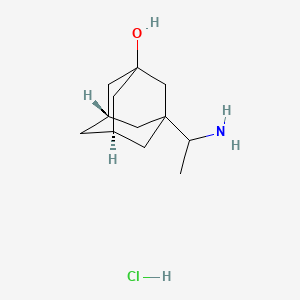
3-Hydroxy Rimantadine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Rimantadine Hydrochloride is a derivative of Rimantadine, an antiviral drug primarily used to treat and prevent influenza A infections. This compound is characterized by the presence of a hydroxyl group attached to the adamantane ring structure, which enhances its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Rimantadine Hydrochloride typically involves the hydroxylation of Rimantadine. One common method includes the reduction of 1-carboxyadamantane with sodium borohydride to form racemic hydroxy acid. This intermediate is then treated with excess methyllithium to produce methyl ketones, which are subsequently reduced with lithium aluminum hydride to yield the amine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. Techniques such as quantitative nuclear magnetic resonance (qNMR) spectroscopy and mass balance (MB) methods are employed to certify the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy Rimantadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
3-Hydroxy Rimantadine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its antiviral properties and potential use in treating other viral infections.
Medicine: It is investigated for its efficacy in treating influenza A and other viral diseases.
Industry: The compound is used in the development of antiviral drugs and other pharmaceutical formulations
Wirkmechanismus
The exact mechanism of action of 3-Hydroxy Rimantadine Hydrochloride is not fully understood. it is believed to inhibit viral replication by interfering with the uncoating process of the virus. The compound binds to the M2 protein of the influenza A virus, blocking proton transport and preventing the release of viral RNA into the host cell .
Vergleich Mit ähnlichen Verbindungen
Amantadine: Another adamantane derivative with antiviral properties.
Rimantadine: The parent compound of 3-Hydroxy Rimantadine Hydrochloride.
Memantine: Used in the treatment of Alzheimer’s disease, also an adamantane derivative.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which enhances its antiviral activity and pharmacokinetic properties compared to its parent compound, Rimantadine .
Eigenschaften
Molekularformel |
C12H22ClNO |
|---|---|
Molekulargewicht |
231.76 g/mol |
IUPAC-Name |
(5S,7R)-3-(1-aminoethyl)adamantan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H21NO.ClH/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11;/h8-10,14H,2-7,13H2,1H3;1H/t8?,9-,10+,11?,12?; |
InChI-Schlüssel |
UXMQOOWYJIKUKR-MBZLXWJCSA-N |
Isomerische SMILES |
CC(C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O)N.Cl |
Kanonische SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-oxa-4-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11757961.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)

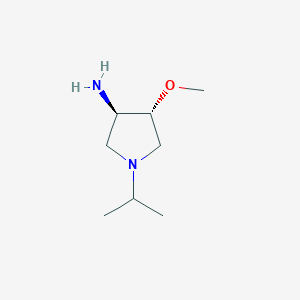

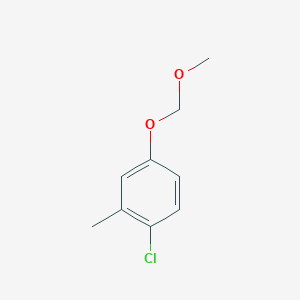

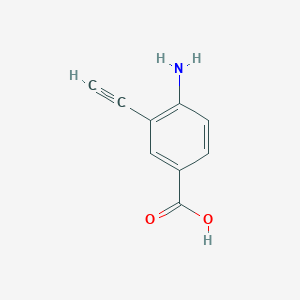

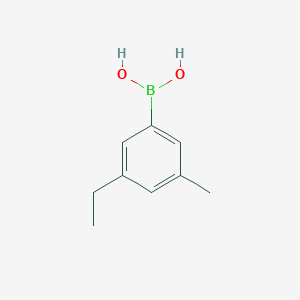
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)

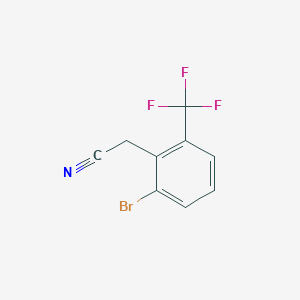
![[2-Hydroxy-3-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B11758028.png)
